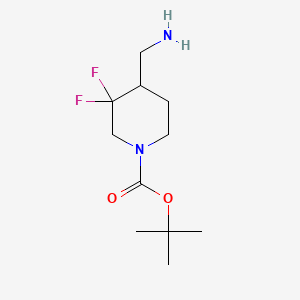
Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with an aminomethyl group and two fluorine atoms The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and stability to the molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Aminomethyl Group: This can be done through reductive amination or other suitable methods.
Addition of the Tert-butyl Group: The tert-butyl group is introduced via tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can target the piperidine ring or the aminomethyl group, potentially forming secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Imines, amides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and metabolic stability, making it a valuable scaffold in drug design.
類似化合物との比較
- Tert-butyl 4-amino-1-piperidinecarboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of both the aminomethyl group and the difluorinated piperidine ring. This combination provides distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, which are not present in the similar compounds listed above.
生物活性
Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS No. 1303973-22-9) is a synthetic organic compound characterized by a piperidine ring with a unique substitution pattern, including an aminomethyl group and two fluorine atoms. This structural configuration enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula: C₁₁H₂₀F₂N₂O₂
- Molecular Weight: 250.29 g/mol
- Boiling Point: Not available
- Purity: ≥95%
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms may enhance binding affinity and metabolic stability, which are critical for drug design.
Enzyme Inhibition
Research indicates that this compound may serve as an intermediate in the synthesis of Jak3 inhibitors, which are significant in treating autoimmune diseases and certain cancers. The inhibition of Janus kinase 3 (Jak3) can modulate immune responses, making it a valuable target in therapeutic applications.
Receptor Binding Studies
Studies have demonstrated that the compound can interact with specific receptors, potentially influencing neurotransmission and other physiological processes. Its unique structure allows it to be explored in the context of neuropharmacology .
Case Studies
-
Jak3 Inhibitor Development
- Objective: To evaluate the efficacy of this compound as a building block for Jak3 inhibitors.
- Methodology: Synthesis and biological testing were conducted to assess the compound's inhibitory effects on Jak3.
- Findings: The compound showed promising results in modulating Jak3 activity, suggesting its potential for further development into therapeutic agents.
-
Neuropharmacological Applications
- Objective: Investigate the interaction of the compound with neurotransmitter receptors.
- Methodology: Binding assays were performed to determine affinity for various receptor types.
- Findings: The compound exhibited selective binding characteristics that could be leveraged for developing treatments for neurological disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-amino-1-piperidinecarboxylate | Piperidine ring without fluorine | Moderate enzyme inhibition |
| Tert-butyl (3,3-difluoropiperidin-4-yl)carbamate | Similar piperidine structure | Limited receptor interaction |
| Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate | One fluorine atom | Reduced binding affinity compared to difluorinated variant |
特性
IUPAC Name |
tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-7,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFLAUNQWVXXHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














